(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

描述

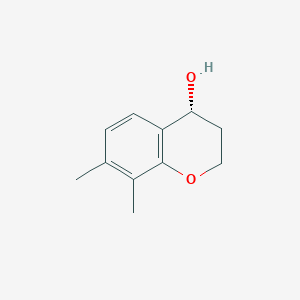

(4R)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative with the molecular formula C₁₁H₁₄O₂ (MW: 178.23 g/mol) . It features a dihydrobenzopyran backbone substituted with methyl groups at positions 7 and 8 and a hydroxyl group at position 4 in the (4R) configuration. This compound is marketed as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis, with applications in drug discovery and material science . Its stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility, stability, and biological activity.

Structure

3D Structure

属性

IUPAC Name |

(4R)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJUGYSYOGMLQT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCO2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@@H](CCO2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a benzene derivative is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

化学反应分析

Types of Reactions: (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring, using reagents such as halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of ketones or quinones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated or nitro-substituted derivatives.

科学研究应用

(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Methyl-Substituted Analogues

(4R)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

- Structure : Differs in methyl group positions (6,8-dimethyl vs. 7,8-dimethyl).

- Molecular Formula : C₁₁H₁₄O₂ (identical to the target compound).

- Key Data :

(2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

- Structure : Methoxy group at position 5 and methyl at position 2; (2R,4S) stereochemistry.

- Key Data :

- Comparison : The methoxy group enhances electron density, influencing reactivity in electrophilic substitutions compared to methyl groups.

Fluoro-Substituted Derivatives

(4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

- Structure : Fluorine at position 7 instead of methyl.

- Molecular Formula : C₉H₉FO₂ (MW: 168.17 g/mol) .

- Key Data :

- Significance : Fluorine’s electronegativity and small size may improve metabolic stability and bioavailability compared to methyl groups.

(4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

- Structure : Fluorine at position 6.

- Key Data: Limited safety data available .

Heteroatom-Substituted Analogues

(4R)-3,4-Dihydro-2H-1-benzothiopyran-4-ol

Functionalized Derivatives

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a)

- Structure : Pyran-2-one core with benzoyl and methyl substituents.

- Key Data :

- Comparison : The lactone moiety introduces polarity and hydrogen-bonding capacity, contrasting with the dihydrobenzopyran scaffold’s rigidity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Stereochemical Impact: The (4R) configuration in benzopyran derivatives is critical for biological activity, as seen in antihypertensive agents like trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols .

- Fluorine substitution improves bioavailability but may reduce thermal stability .

- Synthetic Accessibility : Fungal-derived benzopyrans (e.g., from Penicillium citrinum) offer eco-friendly routes compared to traditional organic synthesis .

生物活性

(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as a benzopyran derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and potential applications in therapeutics.

- Molecular Formula : CHO

- CAS Number : 1567934-82-0

- Molecular Weight : 178.23 g/mol

- Structure : The compound features a benzopyran core with two methyl groups at the 7 and 8 positions.

Antioxidant Activity

Research indicates that compounds within the benzopyran class often exhibit significant antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

A study conducted on related compounds demonstrated that certain benzopyran derivatives possess strong free radical scavenging abilities, suggesting a potential for this compound to act similarly .

Antitumor Activity

Preliminary investigations into the antitumor potential of benzopyran derivatives have shown promising results. For instance, related compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including melanoma and glioblastoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Cytotoxic Effects

In a comparative study of various benzopyran derivatives, specific structural modifications were found to enhance cytotoxic efficacy against MDA-MB-435 (human melanoma) cells. The IC values indicated that some derivatives were more effective than standard chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Doxorubicin | MDA-MB-435 | 0.83 |

| (4R)-7,8-dimethyl-benzopyran | MDA-MB-435 | <0.36 |

Case Study 2: Antioxidant Activity

Another study utilized the DPPH assay to evaluate the antioxidant capacity of several benzopyran derivatives. Results indicated that this compound exhibited significant radical scavenging activity comparable to established antioxidants .

Pharmacological Implications

The biological activities of this compound suggest potential therapeutic applications in:

- Cancer Treatment : Due to its cytotoxic properties against tumor cells.

- Antioxidant Therapies : As a supplement in preventing oxidative stress-related diseases.

- Neuroprotective Agents : Given the role of oxidative stress in neurodegeneration.

常见问题

Q. What are the recommended synthetic routes for (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of benzopyran derivatives typically involves cyclization of phenolic precursors or functionalization of pre-existing chromane scaffolds. For example, similar compounds (e.g., 5,7,8-trimethylbenzopyrans) are synthesized via acid-catalyzed cyclization of substituted dihydroxyacetophenones, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradients) . Temperature control (0–5°C for sensitive intermediates) and pH adjustments (e.g., NaOH washes to remove acidic byproducts) are critical for stereochemical fidelity . For the target compound, asymmetric induction at the C4 position may require chiral auxiliaries or enantioselective catalysts.

Q. How can researchers confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- Stereochemistry : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric detection. Compare retention times with racemic mixtures or enantiopure standards.

- Purity : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 4.3–4.5 ppm for the C4 hydroxyl proton in dihydrobenzopyrans) . Collision cross-section (CCS) data from ion mobility spectrometry (IMS) can validate structural conformations (predicted CCS: ~132–145 Ų for similar adducts) .

Q. What experimental techniques are used to determine key physicochemical properties (e.g., logP, pKa) of this compound?

- Methodological Answer :

- logP : Reverse-phase HPLC with a C18 column and isocratic elution (e.g., methanol/water 70:30). Compare retention times against standards with known logP values .

- pKa : Potentiometric titration in aqueous-organic solvents (e.g., 20% acetonitrile) to account for low solubility. For dihydroxybenzopyrans, predicted pKa values range from 12.7–13.5 .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and predicted spectral data (e.g., NMR shifts, CCS values)?

- Methodological Answer :

- NMR Discrepancies : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, coupling constants (J) in the dihydropyran ring (J = 8–12 Hz for trans-diaxial protons) confirm chair conformations .

- CCS Validation : Compare experimental CCS (via IMS) with computational predictions (e.g., MOBCAL or IMPACT software). Discrepancies >5% may indicate unaccounted stereoelectronic effects or solvent adduct formation .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of the (4R)-configured compound?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation for precursor intermediates. For example, Ru(II)-pybox complexes achieve >90% ee in dihydrobenzopyran synthesis .

- Dynamic Resolution : Adjust reaction pH to favor kinetic control. Acidic conditions (pH 3–4) can protonate the C4 hydroxyl, stabilizing the (4R) configuration .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer :

- Light Sensitivity : Conduct accelerated degradation studies under UV light (254 nm). Monitor via HPLC for oxidation byproducts (e.g., quinone formation from phenolic hydroxyls) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (~200°C for similar chromanes). Store at -20°C in amber vials under inert gas .

Q. What computational methods validate experimental data (e.g., CCS, logP) for regulatory submissions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent-solute interactions to predict CCS values. Compare with IMS data to refine force fields .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute NMR chemical shifts (error <0.3 ppm with experimental data) .

Q. What reaction mechanisms explain byproduct formation during synthesis, and how can they be minimized?

- Methodological Answer :

- Mechanistic Insight : Byproducts often arise from over-oxidation (e.g., C4 hydroxyl to ketone) or ring-opening under basic conditions. Monitor via LC-MS for m/z +16 (oxidation) or -18 (dehydration) .

- Mitigation : Use mild oxidizing agents (e.g., TEMPO/NaClO) and avoid strong bases during workup. Purify via preparative TLC (silica gel, dichloromethane/methanol 95:5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。